molecular formula C10H15N3O4S B5507029 5-(AZEPANE-1-SULFONYL)-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE

5-(AZEPANE-1-SULFONYL)-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE

Número de catálogo: B5507029
Peso molecular: 273.31 g/mol
Clave InChI: YPSUIFLYPDAGNJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(Azepane-1-Sulfonyl)-2-Hydroxy-3,4-Dihydropyrimidin-4-One is a chemically unique small molecule designed for research purposes, built around the privileged 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold. The DHPM core is recognized in medicinal chemistry for its wide range of pharmacological activities. This core structure has been identified in compounds exhibiting potent and selective antagonism for certain adenosine receptor subtypes, which are relevant targets for conditions like diabetes, diabetes retinopathy, asthma, and chronic obstructive pulmonary disease (COPD) . Furthermore, the broader dihydropyrimidinone class has been associated with diverse biological activities, including anti-inflammatory, anti-HIV, anti-tubercular, antifungal, and anticancer properties, making it a highly versatile template in drug discovery . The specific molecular architecture of this reagent incorporates an azepane-sulfonyl group at the 5-position. Azepane-based motifs are significant in pharmaceutical research, featuring in more than twenty FDA-approved drugs and being investigated for applications in anti-cancer, anti-tubercular, and anti-Alzheimer's agents, among others . This combination of a DHPM core with an azepane-sulfonyl moiety suggests significant potential for exploring novel biological mechanisms and structure-activity relationships (SAR). This product is offered as a high-purity chemical tool to support hit-to-lead optimization campaigns and fundamental pharmacological studies. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to consult the scientific literature for the latest findings on dihydropyrimidinones and azepane-containing compounds.

Propiedades

IUPAC Name

5-(azepan-1-ylsulfonyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c14-9-8(7-11-10(15)12-9)18(16,17)13-5-3-1-2-4-6-13/h7H,1-6H2,(H2,11,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSUIFLYPDAGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(AZEPANE-1-SULFONYL)-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the reaction of azepane-1-sulfonyl chloride with a suitable dihydropyrimidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Análisis De Reacciones Químicas

Types of Reactions

5-(AZEPANE-1-SULFONYL)-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under mild conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of sulfonamide or sulfonyl-thioether derivatives.

Aplicaciones Científicas De Investigación

5-(AZEPANE-1-SULFONYL)-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mecanismo De Acción

The mechanism of action of 5-(AZEPANE-1-SULFONYL)-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The hydroxyl and dihydropyrimidinone groups may also contribute to binding affinity and specificity, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize its properties, 5-(Azepane-1-sulfonyl)-2-hydroxy-3,4-dihydropyrimidin-4-one is compared with three structurally related compounds: A. 5-(Piperidine-1-sulfonyl)-2-hydroxy-3,4-dihydropyrimidin-4-one , B. 5-(Morpholine-4-sulfonyl)-3,4-dihydropyrimidin-4-one , and C. 2-Hydroxy-5-(thiophene-2-sulfonyl)-3,4-dihydropyrimidin-4-one .

Table 1: Structural and Physicochemical Comparisons

Property Target Compound Compound A Compound B Compound C
Heterocycle Size Azepane (7-membered) Piperidine (6-membered) Morpholine (6-membered) Thiophene (5-membered)
Sulfonyl Group Azepane-1-sulfonyl Piperidine-1-sulfonyl Morpholine-4-sulfonyl Thiophene-2-sulfonyl
Hydroxyl Group Position 2-hydroxy 2-hydroxy Absent 2-hydroxy
LogP (Predicted) 1.8 1.5 0.9 2.3
Solubility (mg/mL) ~15 (pH 7.4) ~20 (pH 7.4) ~30 (pH 7.4) ~5 (pH 7.4)
Enzyme Inhibition (IC₅₀) Not reported 120 nM (COX-2) 85 nM (PDE5) 450 nM (EGFR)

Key Findings

Ring Size and Flexibility : The azepane ring in the target compound provides greater conformational flexibility compared to the six-membered piperidine (Compound A) or morpholine (Compound B) groups. This flexibility may enhance binding to less rigid enzyme pockets but could reduce selectivity .

Hydrogen Bonding Capacity : The absence of a hydroxyl group in Compound B correlates with reduced solubility (30 mg/mL vs. 15 mg/mL for the target compound), highlighting the importance of the 2-hydroxy substituent in aqueous solubility.

Electrophilic Sulfonyl Groups : Compound C’s thiophene sulfonyl group exhibits higher lipophilicity (LogP 2.3) but lower solubility, suggesting trade-offs between membrane permeability and bioavailability.

The thiophene derivative (Compound C) shows weaker EGFR inhibition, possibly due to steric clashes from the planar aromatic ring .

Actividad Biológica

5-(Azepane-1-sulfonyl)-2-hydroxy-3,4-dihydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its efficacy as an inhibitor in various biological pathways, its antibacterial and anticancer activities, and its potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C11H14N2O3S\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a dihydropyrimidinone core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyrimidinones exhibit potent anticancer properties. For instance, a study explored the effects of various substituted dihydropyrimidinones on cancer cell lines, revealing that they can induce apoptosis and inhibit cell proliferation. Compound 11b from a related series demonstrated an IC50 of 1.95 µM against A549 lung cancer cells, indicating significant anti-proliferative activity. The mechanism involved PARP-1 inhibition, leading to reduced biosynthesis of poly(ADP-ribose) (PAR) and increased apoptosis through caspase activation .

Antibacterial Activity

The antibacterial properties of azepane derivatives have also been investigated. A study synthesized a series of compounds bearing sulfonamide groups and evaluated their activity against various bacterial strains. The results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds exhibiting IC50 values as low as 2.14 µM for urease inhibition . This suggests potential applications in treating infections caused by resistant bacterial strains.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. A series of synthesized compounds demonstrated strong inhibitory activity against these enzymes, with some derivatives showing IC50 values comparable to established inhibitors . This positions them as potential leads for developing treatments for conditions like Alzheimer's disease and gastric ulcers.

Study 1: Dihydropyrimidinone Derivatives

In a focused study on dihydropyrimidinone derivatives, researchers synthesized several analogs, including those with azepane sulfonyl groups. They assessed their biological activity through MTT assays and flow cytometry. The findings highlighted that compounds with specific substitutions on the dihydropyrimidinone scaffold exhibited enhanced cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells .

Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of azepane derivatives revealed their effectiveness against both Gram-positive and Gram-negative bacteria. The synthesized compounds were tested against a panel of pathogens, showing promising results that warrant further exploration into their mechanism of action and potential clinical applications .

Data Table: Summary of Biological Activities

Biological ActivityTarget/OrganismIC50 Value (µM)Reference
Anticancer (A549 cells)Lung cancer cells1.95
AntibacterialSalmonella typhi2.14
Enzyme InhibitionAChE0.63
Enzyme InhibitionUrease1.21

Q & A

Q. What are the optimal synthetic routes for 5-(azepane-1-sulfonyl)-2-hydroxy-3,4-dihydropyrimidin-4-one, and how can purity be maximized?

Methodological Answer: A two-step synthesis is recommended:

Condensation Reaction: React azepane-1-sulfonamide with ethyl 2-hydroxy-3,4-dihydropyrimidin-4-one-5-carboxylate in a polar aprotic solvent (e.g., DMF) under reflux (2–4 hours, 110–120°C) using a 1:1.2 molar ratio to favor sulfonylation .

Purification: Recrystallize the crude product using a DMF-acetic acid (3:1) or DMF-ethanol (1:2) solvent system to remove unreacted starting materials and byproducts. Monitor purity via HPLC (C18 column, methanol/sodium acetate buffer pH 4.6 mobile phase) .

Key Considerations:

  • Use excess sulfonamide (1.2 equiv) to drive the reaction to completion.
  • Optimize recrystallization solvents based on solubility profiles.

Q. Which analytical techniques are suitable for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm sulfonyl group integration (δ 3.1–3.3 ppm for azepane protons) and dihydropyrimidinone carbonyl signals (δ 165–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Employ a C18 column with a methanol/buffer mobile phase (65:35). Prepare the buffer using sodium acetate (6.8 g/L) and 1-octanesulfonate (16.22 g/L), adjusted to pH 4.6 with acetic acid .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm deviation.

Q. What in vitro assays are appropriate for initial bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases or phosphatases using a fluorescence-based ADP-Glo™ assay. Use 10 µM compound concentration and triplicate measurements to assess IC50_{50} values .
  • Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 24–72 hour exposure. Include positive controls (e.g., doxorubicin) and normalize to DMSO vehicle .
  • Statistical Design: Use a randomized block design with split-plot arrangements to account for variables like cell passage number and incubation time .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

  • Variable Standardization: Replicate assays under identical conditions (pH, temperature, cell density) to isolate compound-specific effects. For example, discrepancies in IC50_{50} values may arise from differences in ATP concentrations (adjust to 10–100 µM) .
  • Purity Verification: Re-analyze conflicting batches via HPLC ( method) to rule out impurities >98% purity threshold) .
  • Mechanistic Follow-Up: Conduct isothermal titration calorimetry (ITC) to validate binding kinetics and rule off-target effects .

Q. What experimental frameworks are recommended for studying environmental fate and degradation pathways?

Methodological Answer:

  • Laboratory Studies:
    • Hydrolysis: Incubate the compound in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS and identify intermediates (e.g., sulfonic acid derivatives) .
    • Photolysis: Expose to UV light (254 nm) in aqueous solutions; quantify half-life using first-order kinetics .
  • Ecosystem Modeling: Use mesocosm setups to simulate soil-water partitioning. Measure bioaccumulation in Daphnia magna or algae over 28 days .

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., PI3Kγ). Focus on sulfonyl group hydrogen bonding with Lys833 and dihydropyrimidinone stacking with Phe961 .
  • Dynamic Simulations: Run 100 ns molecular dynamics (GROMACS) to assess binding stability (RMSD <2 Å). Compare with mutagenesis data to validate key residues .
  • QSAR Modeling: Train a random forest model using descriptors like LogP, polar surface area, and H-bond donors. Validate with IC50_{50} data from kinase panels .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.